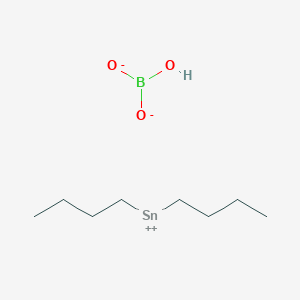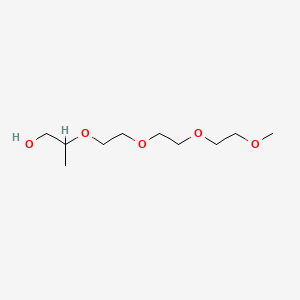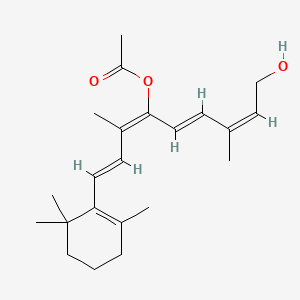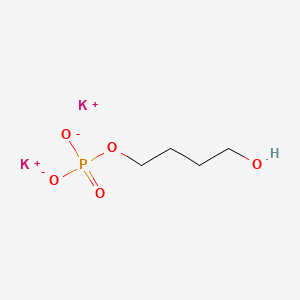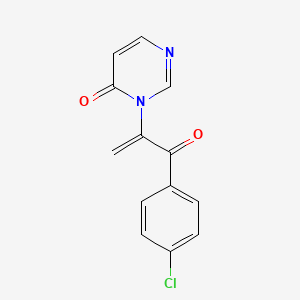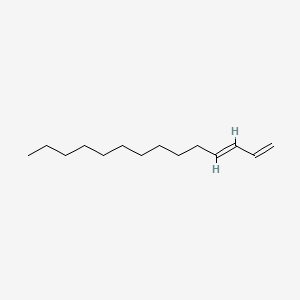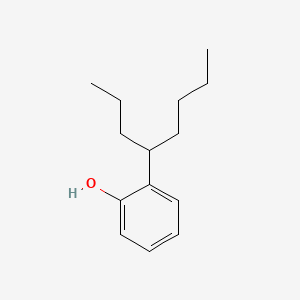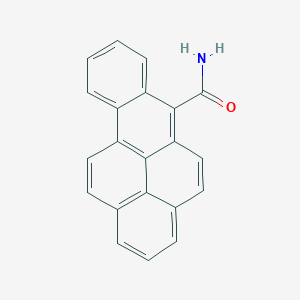
Benzo(a)pyrene-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(a)pyrene-6-carboxamide is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-6-carboxamide typically involves the functionalization of benzo(a)pyrene. One common method is the introduction of a carboxyl group at the 6-position of benzo(a)pyrene, followed by the conversion of the carboxyl group to a carboxamide. This can be achieved through a series of reactions including oxidation, esterification, and amidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic oxidation and high-pressure reactions to efficiently produce the compound.
化学反応の分析
Types of Reactions
Benzo(a)pyrene-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups.
Substitution: The aromatic rings of this compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
科学的研究の応用
Benzo(a)pyrene-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential role in understanding carcinogenesis and developing anti-cancer therapies.
Industry: Utilized in the development of materials with specific chemical properties, such as sensors and catalysts.
作用機序
The mechanism of action of benzo(a)pyrene-6-carboxamide involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include enzymes involved in DNA repair and replication, and the pathways involved are primarily those related to oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-dihydrodiol: A metabolite of benzo(a)pyrene with significant biological activity.
Benzo(a)pyrene-9,10-dihydrodiol: Another metabolite with distinct chemical properties.
Uniqueness
Benzo(a)pyrene-6-carboxamide is unique due to the presence of the carboxamide group, which imparts different chemical reactivity and biological interactions compared to its parent compound and other metabolites. This uniqueness makes it a valuable compound for studying the effects of functional group modifications on the behavior of PAHs .
特性
CAS番号 |
21247-99-4 |
|---|---|
分子式 |
C21H13NO |
分子量 |
295.3 g/mol |
IUPAC名 |
benzo[b]pyrene-6-carboxamide |
InChI |
InChI=1S/C21H13NO/c22-21(23)20-15-7-2-1-6-14(15)16-10-8-12-4-3-5-13-9-11-17(20)19(16)18(12)13/h1-11H,(H2,22,23) |
InChIキー |
AVNNQQUOMXXRLN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2C(=O)N)C=CC5=CC=CC(=C54)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


